REACTION_CXSMILES
|
[ClH:1].[NH2:2][C@H:3]([C:9]([OH:11])=O)[CH2:4][CH2:5][CH2:6][CH2:7][NH2:8].[OH-].[Na+]>C(O)C(O)C>[ClH:1].[NH2:2][CH:3]1[CH2:4][CH2:5][CH2:6][CH2:7][NH:8][C:9]1=[O:11] |f:0.1,2.3,5.6|
|
Name
|
|
Quantity
|
55 g
|
Type
|
reactant
|
Smiles
|
Cl.N[C@@H](CCCCN)C(=O)O
|
Name
|
|
Quantity
|
12 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
1.2 L
|
Type
|
solvent
|
Smiles
|
C(C(C)O)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
is heated to reflux
|
Type
|
CUSTOM
|
Details
|
to withdraw
|
Type
|
CUSTOM
|
Details
|
the first 120 mL of condensed solvent
|
Type
|
TEMPERATURE
|
Details
|
The reaction solution is refluxed for an additional 2 hours until all starting material
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
is consumed (which
|
Type
|
TEMPERATURE
|
Details
|
The solution is cooled
|
Type
|
CONCENTRATION
|
Details
|
is concentrated under vacuum
|
Type
|
DISSOLUTION
|
Details
|
to completely dissolve the α-amino-ε-caprolactam 2
|
Type
|
CUSTOM
|
Details
|
Byproduct NaCl is removed by filtration
|
Type
|
CONCENTRATION
|
Details
|
The filtrate is concentrated
|
Type
|
DISSOLUTION
|
Details
|
the resulting crude α-amino-ε caprolactam 2 is dissolved in water
|
Type
|
ADDITION
|
Details
|
After acidification to pH 6 with addition of concentrated HCl and subsequent partial concentration, crystals
|
Type
|
CUSTOM
|
Details
|
maybe formed at room temperature
|
Name
|
|
Type
|
product
|
Smiles
|
Cl.NC1C(=O)NCCCC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 36.5 g | |
YIELD: PERCENTYIELD | 74% | |
YIELD: CALCULATEDPERCENTYIELD | 73.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[ClH:1].[NH2:2][C@H:3]([C:9]([OH:11])=O)[CH2:4][CH2:5][CH2:6][CH2:7][NH2:8].[OH-].[Na+]>C(O)C(O)C>[ClH:1].[NH2:2][CH:3]1[CH2:4][CH2:5][CH2:6][CH2:7][NH:8][C:9]1=[O:11] |f:0.1,2.3,5.6|
|
Name
|
|
Quantity
|
55 g
|
Type
|
reactant
|
Smiles
|
Cl.N[C@@H](CCCCN)C(=O)O
|
Name
|
|
Quantity
|
12 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
1.2 L
|
Type
|
solvent
|
Smiles
|
C(C(C)O)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
is heated to reflux
|
Type
|
CUSTOM
|
Details
|
to withdraw
|
Type
|
CUSTOM
|
Details
|
the first 120 mL of condensed solvent
|
Type
|
TEMPERATURE
|
Details
|
The reaction solution is refluxed for an additional 2 hours until all starting material
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
is consumed (which
|
Type
|
TEMPERATURE
|
Details
|
The solution is cooled
|
Type
|
CONCENTRATION
|
Details
|
is concentrated under vacuum
|
Type
|
DISSOLUTION
|
Details
|
to completely dissolve the α-amino-ε-caprolactam 2
|
Type
|
CUSTOM
|
Details
|
Byproduct NaCl is removed by filtration
|
Type
|
CONCENTRATION
|
Details
|
The filtrate is concentrated
|
Type
|
DISSOLUTION
|
Details
|
the resulting crude α-amino-ε caprolactam 2 is dissolved in water
|
Type
|
ADDITION
|
Details
|
After acidification to pH 6 with addition of concentrated HCl and subsequent partial concentration, crystals
|
Type
|
CUSTOM
|
Details
|
maybe formed at room temperature
|
Name
|
|
Type
|
product
|
Smiles
|
Cl.NC1C(=O)NCCCC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 36.5 g | |
YIELD: PERCENTYIELD | 74% | |
YIELD: CALCULATEDPERCENTYIELD | 73.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |